molecular formula C11H10BrNO2 B126228 N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide CAS No. 158205-18-6

N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide

Cat. No. B126228
M. Wt: 268.11 g/mol
InChI Key: YHERMLQVYMECSV-UHFFFAOYSA-N
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Description

“N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide” is a chemical compound with the linear formula C11H12BrNO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide” has been studied in the context of SARS-CoV-2 non-structural protein-1 (nsp1) . The structure of this compound has been determined using X-ray diffraction .

Scientific Research Applications

Anticancer Activity

Researchers have synthesized derivatives of 1H-inden-1-one, including compounds structurally related to "N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide", and investigated their anticancer activities. The study conducted by Karaburun et al. (2018) demonstrated that specific derivatives exhibited significant growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines. This suggests the compound's potential utility in designing anticancer drugs (Karaburun et al., 2018).

Anticonvulsant and Antidepressant Activities

Another study focused on the synthesis of 2-(6-bromo-2,3-dioxoindolin-1-yl)-N-substituted phenylacetamide derivatives, revealing that certain derivatives reduced immobility times in mice during forced swimming tests, indicating potential antidepressant activities. Additionally, these compounds showed protective effects against pentylenetetrazole-induced convulsions, suggesting anticonvulsant properties (Xie et al., 2013).

Antimicrobial and Hemolytic Activity

Research by Gul et al. (2017) on 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives revealed their antimicrobial efficacy against selected microbial species, alongside an evaluation of their hemolytic activities. This signifies the compound's role in developing antimicrobial agents with minimal toxicity (Gul et al., 2017).

Analgesic Activity

The design and synthesis of new quinazoline derivatives, including structurally similar compounds to "N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide", have been explored for their potential analgesic activities. Sakr (2016) found that certain derivatives exhibited significant analgesic activity, highlighting the compound's utility in pain management research (Sakr, 2016).

Antidiabetic Agents

The synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides and their evaluation as anti-diabetic agents have demonstrated weak to moderate inhibitory activities against α-glucosidase enzyme. This suggests the potential application of related compounds in managing type-2 diabetes (Abbasi et al., 2023).

Safety And Hazards

The safety and hazards associated with “N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide” are not explicitly mentioned in the sources. Sigma-Aldrich provides this product “as-is” and makes no representation or warranty with respect to this product .

properties

IUPAC Name

N-(6-bromo-1-oxo-2,3-dihydroinden-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-6(14)13-10-4-7-2-3-11(15)8(7)5-9(10)12/h4-5H,2-3H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHERMLQVYMECSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C2C(=C1)CCC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433874
Record name N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide

CAS RN

158205-18-6
Record name N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-acetylamino-6-bromoindane (43.0 g, 0.17 mol) in glacial acetic acid (400 mL) at 50°-55° C. was added dropwise a solution of chromium trioxide (70.0 g, 0,7 mol) in 50% aqueous acetic acid (400 mL) over a period of 30 min. After further stirring for 15 min, the mixture was cooled to 0° C. and quenched with 2-propanol (100 mL). Solvent was removed in vacuo. The residue was diluted with water (1 L) and extracted with ethyl acetate (2×500 mL). The combined ethyl acetate layer was washed with 0.5M aqueous NaOH (1 L), brine, dried over anhydrous MgSO4 and concentrated to give 36 g (80%) of the title compound as a light brown solid which was contaminated with about 10% of 5-bromo-6-acetylamino- 1-indanone. 1H NMR (CDCl3); δ8.60 (1H, s), 7.90 (1H, s), 7.90 (1H, s), 3.10 (2H, t), 2.70 (2H, t), 2.30 (3H, s).
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
70 g
Type
catalyst
Reaction Step One
Yield
80%

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